Netropsin hydrochloride
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Overview
Description
A basic polypeptide isolated from Streptomyces netropsis. It is cytotoxic and its strong, specific binding to A-T areas of DNA is useful to genetics research.
Scientific Research Applications
1. Drug-DNA Interactions
Netropsin hydrochloride serves as a model for studying drug-DNA interactions due to its ability to bind specifically to the DNA minor groove. Goodwin et al. (2005) employed a novel host–guest approach to study these interactions, providing insights into the binding orientation and hydrogen bonding patterns of netropsin when bound to DNA (Goodwin, Long, & Georgiadis, 2005).
2. Molecular Origin of DNA-Drug Specificity
The specificity of netropsin's binding to DNA, particularly to A-T rich regions, has been elucidated through X-ray analysis. Kopka et al. (1985) revealed how netropsin displaces water molecules in the minor groove of DNA, binding through hydrogen bonds and van der Waals contacts, thereby explaining its base specificity (Kopka, Yoon, Goodsell, Pjura, & Dickerson, 1985).
3. Binding to Specific DNA Structures
Netropsin's affinity for specific DNA structures has been a subject of research. Durand et al. (1992) studied its interaction with DNA triple helices, demonstrating differences in binding constants compared to double-stranded DNA. This highlighted netropsin’s potential as a tool for exploring DNA structural variations (Durand, Thuong, & Maurizot, 1992).
4. Binding Mechanisms in DNA
Research on netropsin's binding mechanisms to different DNA forms has been conducted using mass spectrometry. Nguyen et al. (2019) provided evidence for netropsin binding simultaneously to both hairpin and duplex DNA, offering insights into its binding versatility (Nguyen, Leung, Tran, Wang, Murray, & Donald, 2019).
5. Genetic Studies and Mutant Selection
Netropsin has been used as a tool in genetic studies, such as in the selection of auxotrophic mutants in yeast. Young et al. (1976) demonstrated its effectiveness in enriching auxotrophic mutants in yeast cultures, showcasing its utility in molecular genetics (Young, Gorman, Gorman, & Bock, 1976).
Properties
CAS No. |
63770-20-7 |
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Molecular Formula |
C18H27ClN10O3 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26N10O3.ClH/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);1H |
InChI Key |
QZOOZUGORDEYCC-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.Cl |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.Cl |
Related CAS |
1438-30-8 (Parent) |
Synonyms |
Congocidine Hydrochloride, Netropsin IA-887 Netropsin Netropsin Hydrochloride Sinanomycin T-1384 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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